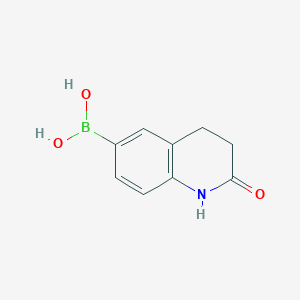![molecular formula C7H7IN4 B11750034 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11750034.png)
2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant photophysical properties and have been extensively studied for their applications in materials science and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine typically involves a multi-step process. One common method starts with the appropriate methyl ketone, which undergoes a series of reactions including condensation, cyclization, and iodination . The reaction conditions often involve the use of solvents like acetic anhydride and pyridine, with refluxing for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to improve efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a fluorescent probe in bioimaging applications.
Medicine: Investigated for its anticancer properties and enzymatic inhibitory activity.
Industry: Utilized in the development of organic light-emitting devices and other optoelectronic applications.
Mechanism of Action
The mechanism of action of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and applications.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with comparable photophysical properties.
Uniqueness
2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific electronic or optical characteristics .
Properties
Molecular Formula |
C7H7IN4 |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
2-iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C7H7IN4/c1-4-2-6(9)10-7-3-5(8)11-12(4)7/h2-3H,1H3,(H2,9,10) |
InChI Key |
WLZXGEYAWKGSAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749959.png)
![1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11749965.png)
![(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol](/img/structure/B11749970.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11749978.png)

![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11749998.png)

![{2-Methylimidazo[1,2-a]pyridin-7-yl}methanamine](/img/structure/B11750015.png)

![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750021.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750022.png)
![3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11750023.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11750026.png)
